tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate
Description
tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate is a carbamate derivative featuring a phenyl ring substituted with an amino (-NH₂) group at position 3 and a piperazine moiety at position 4. The tert-butyl carbamate group (-NHCOOtert-butyl) serves as a protective group for the amine, enhancing stability during synthetic processes. This compound is likely an intermediate in pharmaceutical research, particularly for drugs targeting neurological or psychiatric disorders, given piperazine’s prevalence in bioactive molecules . Its structural framework allows for modular modifications, enabling exploration of structure-activity relationships (SAR).
Properties
Molecular Formula |
C15H24N4O2 |
|---|---|
Molecular Weight |
292.38 g/mol |
IUPAC Name |
tert-butyl N-(3-amino-4-piperazin-1-ylphenyl)carbamate |
InChI |
InChI=1S/C15H24N4O2/c1-15(2,3)21-14(20)18-11-4-5-13(12(16)10-11)19-8-6-17-7-9-19/h4-5,10,17H,6-9,16H2,1-3H3,(H,18,20) |
InChI Key |
ONWZDIGUYBDLMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)N2CCNCC2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate typically involves the protection of the amino group on the phenyl ring using a tert-butyl carbamate group. The process generally includes the following steps:
Protection of the Amino Group: The amino group on the phenyl ring is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.
Formation of the Piperazine Moiety: The protected amino phenyl compound is then reacted with piperazine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and piperazine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate is a chemical compound with potential applications in medicinal chemistry and biological research. It is classified as a carbamate and features a tert-butyl group, an amino group, and a piperazine moiety attached to a phenyl ring. The molecular formula is C16H25N3O2, and it has a molecular weight of 291.39 g/mol.
Applications
- Medicinal Chemistry It serves as a building block for synthesizing more complex pharmaceutical compounds.
- Biological Research The compound is used in biological research, particularly in the development of pharmaceuticals targeting various biological pathways. It has been studied for its potential as an enzyme inhibitor, which could lead to therapeutic applications in treating diseases related to enzyme dysfunctions. The mechanism of action typically involves binding to specific enzymes or receptors, inhibiting their activity and influencing biological pathways. Studies have investigated the interactions of this compound with biological targets and have shown promising results. The compound's ability to bind selectively to certain enzymes suggests potential therapeutic applications in drug development, particularly for conditions involving dysregulated enzymatic activity. Further research into its binding affinities and interaction mechanisms could elucidate its utility in treating specific diseases.
Structural Similarities
Several compounds share structural similarities with this compound:
| Compound Name | Structure Highlights | Unique Features |
|---|---|---|
| tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate | Contains a piperazine ring similar to this compound | Variation in the position of the piperazine attachment may influence biological activity |
| tert-butyl N-(piperidin-4-yl)carbamate | Substitutes piperazine with piperidine | May exhibit different pharmacological properties due to structural differences |
| tert-butyl N-(4-methylpiperazin-1-yl)carbamate | Features a methyl substitution on the piperazine ring | Altered steric and electronic properties compared to other derivatives |
Mechanism of Action
The mechanism of action of tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other tert-butyl carbamate derivatives bearing piperazine or aryl groups. Key analogues include:
tert-Butyl (1-oxo-1-(4-(3-Phenoxyphenyl)piperazin-1-yl)propan-2-yl)carbamate (Compound 9)
- Substituent: 3-phenoxyphenyl on piperazine.
- Properties : High yield (87%), purity (98.2%), and molecular weight (426.23 g/mol) .
tert-Butyl (1-oxo-1-(4-(3-((Trifluoromethyl)thio)phenyl)piperazin-1-yl)propan-2-yl)carbamate (Compound 10)
- Substituent : 3-(trifluoromethylthio)phenyl on piperazine.
- Properties : Yield (86%), purity (>99%), and higher molecular weight (434.17 g/mol) due to the trifluoromethylthio group .
- Activity : Enhanced metabolic stability compared to Compound 9, attributed to the electron-withdrawing trifluoromethylthio group .
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate
- Substituent : Biphenyl and hydroxypropan groups.
- Properties: No known hazards, indicating favorable safety for research use .
Comparative Data Table
*Estimated based on molecular formula.
Key Research Findings
Synthetic Efficiency : Compounds 9 and 10 demonstrate high yields (86–87%) and purity (>98%), suggesting robust synthetic routes for tert-butyl carbamates with aryl-piperazine substituents .
Substituent Impact: Electron-Withdrawing Groups: The trifluoromethylthio group in Compound 10 enhances purity (>99%) and may improve metabolic stability compared to the phenoxy group in Compound 9 .
Biological Activity
tert-Butyl N-[3-amino-4-(piperazin-1-yl)phenyl]carbamate is a carbamate compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of 291.39 g/mol. This compound is characterized by the presence of a tert-butyl group, an amino group, and a piperazine moiety attached to a phenyl ring, which contributes to its diverse biological activities.
Chemical Structure and Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl carbamate with 3-amino-4-(piperazin-1-yl)phenyl isocyanate in organic solvents like dichloromethane or tetrahydrofuran. The reaction is conducted under inert conditions to prevent oxidation, followed by purification through recrystallization or column chromatography.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibitory properties, making it a candidate for therapeutic applications in diseases associated with enzyme dysfunctions. The mechanism typically involves binding to specific enzymes or receptors, thereby inhibiting their activity and influencing various biological pathways.
Interaction with ATP-Binding Cassette Transporters
The compound has been explored as a modulator of ATP-binding cassette (ABC) transporters, which play critical roles in drug transport and metabolism. These transporters are implicated in the pharmacokinetics of various drugs, and compounds that can modulate their activity may enhance drug efficacy and reduce resistance mechanisms in cancer therapies .
Case Studies and Research Findings
- Pharmacological Evaluation : In vitro studies have shown that compounds structurally related to this compound exhibit varying degrees of enzyme inhibition, which correlates with their structural features. For example, modifications that introduce electron-withdrawing groups have been linked to increased potency against specific enzymatic targets .
- Binding Affinity Studies : Binding affinity assays suggest that the piperazine moiety enhances interaction with target enzymes compared to non-piperazine analogs. This suggests that structural features significantly impact biological activity and therapeutic potential.
- Therapeutic Applications : The compound's ability to selectively bind to certain enzymes positions it as a candidate for drug development aimed at conditions involving dysregulated enzymatic activity, including neurodegenerative diseases and certain cancers .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| tert-butyl N-[4-(piperazin-1-yl)phenyl]carbamate | Variation in piperazine position | Potentially different enzyme inhibition profile |
| tert-butyl N-(piperidin-4-yl)carbamate | Substitutes piperazine with piperidine | May exhibit distinct pharmacological properties |
| tert-butyl N-(4-methylpiperazin-1-yl)carbamate | Methyl substitution on piperazine | Altered steric and electronic properties affecting activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
